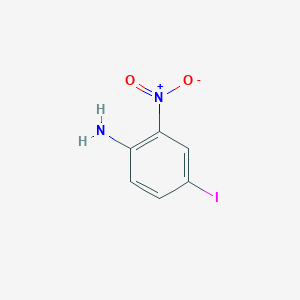

4-Iodo-2-nitroaniline

Descripción

Overview of Nitroaromatic Compounds in Organic Synthesis

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO2) attached to an aromatic ring, are a cornerstone of modern organic synthesis. nih.gov Their importance stems from their versatile reactivity, serving as crucial intermediates in the production of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govnumberanalytics.com The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making these compounds valuable precursors for various functional group transformations. nih.govontosight.ai The synthesis of many pharmaceuticals and fine chemicals relies heavily on the reactions of nitroaromatic compounds. numberanalytics.com

The chemistry of nitroaromatic compounds has a rich history, with the first synthesis of nitrobenzene (B124822) dating back to the 19th century. numberanalytics.com Since then, the field has evolved considerably, with ongoing research focused on developing new synthetic methods and understanding the mechanisms of their reactions. numberanalytics.comnumberanalytics.com One of the most common methods for their synthesis is nitration, which involves the introduction of a nitro group onto an aromatic substrate using a mixture of nitric and sulfuric acids. nih.govnumberanalytics.com

Significance of Halogenation in Aniline (B41778) Derivatives

Halogenation, the introduction of one or more halogen atoms into a compound, plays a critical role in modifying the properties of aniline derivatives. nih.govresearchgate.net Aryl halides, including halogenated anilines, are vital building blocks in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. nih.gov The presence of a halogen atom can significantly alter the electronic and steric environment of the aniline ring, thereby influencing its reactivity and the regioselectivity of subsequent reactions. nih.govccsenet.org

In the context of anilines, which are highly reactive towards electrophilic substitution, controlling the extent and position of halogenation can be challenging. allen.inchemistrysteps.com The powerful activating effect of the amino (—NH2) group often leads to multiple substitutions. chemistrysteps.com Therefore, methods for selective halogenation are of great synthetic utility. nih.gov This can sometimes be achieved by protecting the amino group, for instance, through acetylation, which moderates its activating influence and allows for more controlled reactions. chemistrysteps.com The resulting halogenated anilines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.comgithub.com

Positional Isomerism and its Impact on Reactivity of Iodo-nitroanilines

The relative positions of the iodo, nitro, and amino groups on the aniline ring, known as positional isomerism, have a profound impact on the chemical reactivity of iodo-nitroaniline isomers. The interplay between the electron-donating amino group and the electron-withdrawing nitro and iodo groups dictates the electron density distribution within the aromatic ring and, consequently, its susceptibility to electrophilic or nucleophilic attack.

Historical Context of 4-Iodo-2-nitroaniline Research

Research into this compound is part of the broader historical development of nitroaromatic and halogenated aromatic compounds, which began in the 19th century. numberanalytics.comrushim.ru While specific early research on this particular isomer is not extensively documented in readily available sources, its study is inherently linked to the exploration of electrophilic substitution reactions on substituted benzenes. The synthesis and characterization of various isomers of iodo-nitroaniline would have been a natural progression in understanding the directing effects of different functional groups.

More recent research has focused on the utility of this compound as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. guidechem.comgithub.comdataintelo.com Studies involving the synthesis of 2-iodo-4-nitroaniline (B1222051), a positional isomer, highlight methods like silver(I)-catalyzed iodination and iron(III)-catalyzed activation of N-iodosuccinimide, which are indicative of the types of synthetic strategies that have been developed for preparing such compounds. acs.orgacs.org The ongoing interest in this compound is driven by its role as a versatile intermediate, with market research reports indicating its growing importance in these sectors. github.comdataintelo.comvaluates.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5IN2O2 |

| Molecular Weight | 264.02 g/mol sigmaaldrich.com |

| Melting Point | 120-123 °C sigmaaldrich.com |

| Boiling Point | 352.9±27.0 °C at 760 mmHg chemsrc.com |

| Density | 2.1±0.1 g/cm³ chemsrc.com |

| Appearance | Light yellow to brown crystalline powder guidechem.comtcichemicals.com |

| CAS Number | 20691-72-9 sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹³C NMR | Spectra available, with iodo-substituted carbons typically appearing around 90-100 ppm and nitro-substituted carbons around 140-150 ppm. spectrabase.com |

| ¹H NMR | Spectra available. nfdi4chem.de |

| Infrared (IR) | ATR-IR spectrum available. spectrabase.com |

| Raman | Raman spectrum available. spectrabase.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCRSYXVWPPBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463820 | |

| Record name | 4-Iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-72-9 | |

| Record name | 4-Iodo-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 2 Nitroaniline

Conventional Synthetic Pathways

The traditional and most common approach to the synthesis of 4-Iodo-2-nitroaniline involves the direct iodination of 4-nitroaniline (B120555). This process is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry for functionalizing aromatic compounds.

Iodination of 4-Nitroaniline

The introduction of an iodine atom to the 4-nitroaniline ring can be achieved through several methods, with the choice of iodinating agent and reaction conditions being critical for achieving the desired product with high yield and selectivity.

Electrophilic aromatic substitution (EAS) is the cornerstone of the synthesis of this compound from 4-nitroaniline. In this reaction, an electrophile, in this case, an iodine cation (I+) or a polarized iodine species, attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The success of this reaction is heavily influenced by the nature of the substituents already present on the aromatic ring.

The nitro group (-NO2) at position 4 of the aniline (B41778) ring is a strong electron-withdrawing group. Through both inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the benzene ring. This deactivation makes the reaction conditions for iodination more demanding compared to activated aromatic systems.

Crucially, the deactivating effect of the nitro group is not uniform across all positions of the ring. The electron density is most significantly reduced at the ortho and para positions relative to the nitro group. Consequently, the meta positions (relative to the nitro group) become the least deactivated and, therefore, the more favorable sites for electrophilic attack. In 4-nitroaniline, the positions ortho to the nitro group are positions 3 and 5, and the position meta to the nitro group is position 2 and 6 (which are equivalent to the positions ortho to the amino group). The amino group's directing effect will ultimately determine the final position of substitution.

The amino group (-NH2) is a powerful activating group and is ortho-, para-directing. In the case of 4-nitroaniline, the para position is already occupied by the nitro group. Therefore, the amino group directs incoming electrophiles to the ortho positions (positions 2 and 6). However, the high reactivity of the amino group can lead to undesired side reactions, such as oxidation, under the conditions required for iodination.

Furthermore, in strongly acidic media, which are often used to promote iodination, the amino group can be protonated to form an ammonium (B1175870) group (-NH3+). This protonated form is a meta-directing deactivator, which would undesirably direct the incoming iodine to the position meta to the amino group (position 3). To circumvent these issues, the amino group is often protected. A common protection strategy is acylation, for instance, by reacting the aniline with acetic anhydride (B1165640) to form an acetanilide. The resulting acetamido group (-NHCOCH3) is still an ortho-, para-director but is less activating and less prone to side reactions than the amino group. This protection ensures that iodination occurs selectively at the position ortho to the protected amino group.

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the iodination of a variety of aromatic compounds, including those that are deactivated. It serves as a source of electrophilic iodine and offers advantages in terms of handling and reaction control compared to molecular iodine. The reactivity of NIS can be significantly enhanced by the presence of acid catalysts.

The iodination of aromatic compounds using NIS is often carried out in the presence of an acid catalyst to increase the electrophilicity of the iodine. While highly activated aromatics can be iodinated by NIS in the absence of a catalyst, deactivated substrates like nitroanilines generally require acidic conditions to proceed at a reasonable rate and with good selectivity.

Commonly used acid catalysts include Brønsted acids such as acetic acid, p-toluenesulfonic acid (p-TsOH), sulfuric acid, and trifluoroacetic acid (TFA). For the iodination of 4-nitroaniline, the choice of catalyst and solvent is crucial. For instance, a study on the iodination of various industrially important aromatic compounds using NIS employed acetic acid as a catalyst. The reaction conditions can be optimized to achieve high yields and selectivity.

Below is a table summarizing representative reaction conditions for the iodination of substituted anilines using NIS.

| Substrate | Iodinating Agent | Catalyst | Solvent | Temperature | Product | Yield | Reference |

| 4-Nitroaniline | NIS | Silver triflimide | Dichloromethane | 40 °C | 2-Iodo-4-nitroaniline (B1222051) | 99% | |

| 4-Nitroaniline | NIS | Acetic Acid | - (Grinding) | 25 °C | 2-Iodo-4-nitroaniline | High Yield | |

| Aniline | NIS | Silver triflimide | Dichloromethane | Room Temp. | 4-Iodoaniline | 82% | |

| N-Phenylacetamide | NIS | Silver triflimide | Dichloromethane | 40 °C | N-(4-iodophenyl)acetamide | 89% |

This table is for illustrative purposes and shows the versatility of NIS in iodinating aniline derivatives under various catalytic conditions. The synthesis of this compound would follow similar principles.

Utilization of N-Iodosuccinimide (NIS) in Iodination

Yield Optimization and Regioselectivity

Achieving high yield and precise regioselectivity is paramount in the synthesis of this compound. Direct electrophilic iodination of aromatic compounds can be challenging as it often leads to a mixture of isomers due to a lack of regioselectivity. thieme-connect.de To ensure the correct placement of the iodo group at the C4 position relative to the amino group, synthetic strategies typically begin with a precursor where the directing effects of the substituents can be precisely controlled.

The most reliable method for ensuring regioselectivity is the diazotization-iodination of 2-nitroaniline. thieme-connect.de In this route, the position of the incoming iodine atom is dictated by the original location of the amino group, thus preventing the formation of other isomers. Yield optimization in this process hinges on careful control of reaction conditions, particularly temperature. Diazotization reactions are typically conducted at low temperatures (0–5 °C) to maintain the stability of the intermediate diazonium salt, which can decompose at higher temperatures, leading to reduced yields and the formation of unwanted byproducts. scribd.com

Diazotization and Iodination Routes (e.g., Sandmeyer Reaction for related compounds)

The Sandmeyer reaction and related diazotization-iodination sequences are cornerstone methods for converting aromatic amines into aryl halides. nih.govorganic-chemistry.org This process involves two main steps: the conversion of the primary aromatic amine into a diazonium salt, followed by the substitution of the diazonium group with iodide. masterorganicchemistry.com

The synthesis of this compound via this route would start from 2-nitroaniline. The amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid) at temperatures between 0–5°C. thieme-connect.describd.com This reaction forms the corresponding 2-nitrobenzenediazonium (B1203363) salt. This intermediate is then treated with a solution of potassium iodide, which displaces the dinitrogen group (N₂) to yield the final this compound product. scribd.comresearchgate.net While many Sandmeyer reactions (such as those for introducing chlorine or bromine) require a copper(I) salt catalyst, the iodination step typically proceeds effectively without catalysis. organic-chemistry.org

Table 1: Comparison of Reagents in Diazotization-Iodination of Nitroanilines

Entry Nitrite Source Acid/Medium Iodide Source Conditions Reference 1 NaNO₂ HCl/H₂O KI 0-5 °C thieme-connect.de 2 NaNO₂ Sulfonic Acid Resin/H₂O KI Room Temperature masterorganicchemistry.com 3 NaNO₂ Silica (B1680970) Sulfuric Acid KI Room Temp, Solvent-Free mdpi.com 4 tert-Butyl nitrite Acetonitrile I₂ 65 °C researchgate.net

Emerging and Green Chemistry Approaches

In response to the growing need for sustainable chemical manufacturing, several green chemistry approaches are being explored for the synthesis of this compound and related compounds. These methods aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Solvent-Free Iodination Techniques (e.g., Ball Milling)

Solvent-free synthesis is a key principle of green chemistry. scirp.org Ball milling, a form of mechanochemistry, induces reactions in the solid state through mechanical force, often eliminating the need for solvents. mdpi.comrsc.org This technique has been successfully applied to various organic syntheses. mdpi.com A notable solvent-free method for the diazotization-iodination of aromatic amines involves grinding the amine with silica sulfuric acid and sodium nitrite in a mortar and pestle. thieme-connect.de After the initial reaction, potassium iodide is added and grinding is continued, producing the aryl iodide in good yields without the use of bulk toxic solvents. thieme-connect.de

Catalytic Recycling in this compound Synthesis

The development of recyclable catalysts is crucial for sustainable chemical processes. researchgate.net In transformations related to the synthesis of anilines, such as the reduction of nitroaromatics, heterogeneous catalysts have shown significant promise. acs.orgtaylorandfrancis.com For example, magnetic nanoparticles like copper ferrite (B1171679) (CuFe₂O₄) have been used as catalysts that can be easily recovered from the reaction mixture using a magnet and reused for several cycles without a significant loss of activity. researchgate.netresearchgate.net Applying this principle, synthetic steps could be designed using solid-supported catalysts that can be recovered through simple filtration, thereby minimizing waste and reducing costs.

Flow Chemistry Systems for Continuous Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.gov This technology is particularly well-suited for reactions involving unstable intermediates, such as diazonium salts, as they can be generated and consumed in a continuous stream, minimizing the risk of decomposition. scispace.com The hydrogenation of substituted nitroarenes, such as 1-iodo-4-nitrobenzene (B147127) to produce 4-iodoaniline, has been successfully demonstrated in continuous flow systems using heterogeneous catalysts. researchgate.net Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. beilstein-journals.org

Eco-friendly Energy Sources in Amination Reactions (e.g., IR, Ultrasound, Microwave)

The use of alternative energy sources like microwave (MW) and ultrasound irradiation represents another advancement in green synthesis. unito.it Microwave-assisted synthesis can dramatically reduce reaction times by providing rapid and uniform heating. nih.govasianpubs.org Ultrasound energy promotes reactions through acoustic cavitation, which enhances mixing and mass transfer at the molecular level, often leading to improved yields and faster reaction rates under milder conditions. amanote.comnih.gov These techniques have been applied to amination and other organic reactions, demonstrating their potential to make the synthesis of compounds like this compound more energy-efficient. unito.itnih.gov

Table 2: Overview of Green Chemistry Approaches

Approach Key Principle Advantages Reference Ball Milling Mechanochemistry Solvent-free, reduced waste unito.it Catalytic Recycling Heterogeneous Catalysis Reduced cost, minimized waste scispace.com Flow Chemistry Continuous Processing Improved safety, scalability, control nih.gov Microwave/Ultrasound Alternative Energy Reduced reaction time, energy efficiency taylorandfrancis.com

Industrial-Scale Synthesis Considerations

The large-scale production of this compound is centered on the electrophilic iodination of 2-nitroaniline. In this reaction, the potent ortho, para-directing effect of the amino (-NH₂) group overrides the meta-directing effect of the nitro (-NO₂) group, guiding the iodine substituent to the C4 position, which is para to the amino group. While the fundamental chemistry is straightforward, scaling the process for industrial output introduces significant challenges in optimization, cost management, and environmental compliance.

Process Optimization for Multi-Kilogram Scales

Optimizing the synthesis of this compound for multi-kilogram production involves a multi-faceted approach aimed at maximizing yield, purity, and throughput while ensuring operational safety and consistency.

Key optimization strategies include:

Catalyst and Reagent Selection: The choice of iodinating agent and catalyst is critical. While traditional methods might use reagents like iodine monochloride in acetic acid, modern approaches focus on milder and more selective systems. prepchem.com The use of N-Iodosuccinimide (NIS) activated by a catalyst, such as an in-situ generated iron(III) Lewis acid from iron(III) chloride, facilitates the reaction under less harsh conditions, improving regioselectivity and minimizing the formation of unwanted byproducts.

Solvent and Reaction Conditions: Solvents like glacial acetic acid are often employed to stabilize the iodinating agent and ensure the reaction proceeds to completion. Optimization at an industrial scale involves minimizing solvent volumes, exploring solvent recycling opportunities, and fine-tuning temperature and reaction time to reduce energy consumption and improve batch cycle times.

Adoption of Modern Reactor Technology: A significant leap in process optimization involves moving from traditional batch reactors to continuous flow reactors. As demonstrated in the synthesis of analogous compounds like 4-methoxy-2-nitroaniline, continuous flow technology offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the volume of hazardous materials at any given time. google.com This leads to higher yields, improved purity, and a reduction in downstream processing efforts. google.com

| Parameter | Traditional Batch Process | Optimized Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours | Seconds to Minutes google.com |

| Heat & Mass Transfer | Limited, potential for hotspots | Highly efficient google.com |

| Safety Profile | Higher risk due to large volumes | Improved safety, smaller reaction volumes google.com |

| Byproduct Formation | Higher potential for side reactions | Minimized due to precise control google.com |

| Process Control | Less precise | Accurate control of temperature and time google.com |

Cost-Benefit Analysis of Production Methods

The economic viability of producing this compound on an industrial scale hinges on a careful balance of costs and benefits associated with different manufacturing strategies. The market demand is predominantly for high-purity product (≥ 98%), driven by its application in the synthesis of active pharmaceutical ingredients (APIs). dataintelo.com

Key economic factors include:

Capital and Operational Expenditures: Investing in advanced technologies like continuous flow reactors involves higher initial capital expenditure. However, these costs can be offset by long-term operational benefits, including reduced energy consumption, lower labor costs due to automation, and decreased expenditure on waste disposal and purification. google.commdpi.com

| Approach | Primary Costs | Key Benefits |

|---|---|---|

| Traditional Batch Synthesis | Lower initial capital investment; potentially higher raw material and energy use per kg of product. | Simpler infrastructure; suitable for smaller, intermittent production campaigns. |

| Catalyzed Batch Synthesis | Cost of catalyst; process development and optimization costs. | Higher yield and selectivity; milder reaction conditions leading to energy savings; reduced waste. |

| Continuous Flow Synthesis | High initial capital investment for specialized equipment. google.com | Highest efficiency and yield; superior safety; reduced operational costs (energy, labor); consistent product quality. google.com |

Waste Management and Environmental Impact

The industrial synthesis of this compound necessitates a robust waste management strategy to mitigate its environmental impact. The chemical processes involved can generate various waste streams, and the starting materials themselves can be hazardous.

The main environmental considerations are:

Source and Nature of Waste: Waste streams can include unreacted starting materials, particularly 2-nitroaniline, which is recognized as a toxic environmental contaminant. nih.gov Other sources include spent solvents (e.g., acetic acid), inorganic salts (e.g., silver iodide in certain greener methods), and reaction byproducts. nih.gov Traditional nitration and halogenation reactions can also involve highly polluting reagents like strong acids. nih.govpatsnap.com

Toxicity and Environmental Profile: Nitroaromatic compounds are often toxic and can be persistent in the environment. nih.govresearchgate.net Therefore, minimizing their release is a primary objective. The environmental impact of the chemical industry is significant, encompassing energy consumption, greenhouse gas emissions, and the generation of hazardous wastewater. mdpi.com

Mitigation and Treatment Strategies: A key strategy for minimizing environmental impact is process optimization itself; higher efficiency directly translates to less waste. unipi.it Modern approaches focus on "green chemistry" principles, such as using less toxic reagents and developing solvent-free conditions. nih.gov A comprehensive waste management plan includes:

Solvent Recovery: Implementing distillation and other techniques to recover and recycle solvents like acetic acid.

Wastewater Treatment: Treating aqueous effluent to remove dissolved organic compounds and inorganic salts before discharge. This can involve biological treatment or advanced oxidation processes.

Solid Waste Disposal: Proper handling and disposal of solid waste, which may include filtration aids, residual product, and inorganic byproducts like silver iodide. nih.gov

| Waste Type | Source | Management Strategy |

|---|---|---|

| Organic Liquid Waste | Spent solvents (e.g., acetic acid) | On-site recovery via distillation for reuse; incineration. |

| Aqueous Waste | Quenching and extraction steps | Wastewater treatment to remove toxic organics (e.g., 2-nitroaniline) and inorganic salts. |

| Solid Waste | Reaction byproducts (e.g., silver iodide), spent catalysts | Segregation and disposal according to hazardous waste regulations; potential for recovery of valuable metals (e.g., silver). |

| Air Emissions | Volatile organic compounds (VOCs) from solvents | Use of closed-system reactors; vapor recovery systems. |

Chemical Reactivity and Transformation of 4 Iodo 2 Nitroaniline

Reactivity of Functional Groups

The chemical behavior of 4-iodo-2-nitroaniline is dominated by the reactions of its three functional groups. The amino group can be diazotized, the nitro group can be reduced, and the iodine atom can be replaced via nucleophilic substitution.

Nucleophilic Substitution Reactions of the Iodine Atom

The iodine atom on the this compound ring can be displaced by a nucleophile in a type of reaction known as nucleophilic aromatic substitution (SNAr). In this mechanism, the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group (in this case, the iodine atom). This activation facilitates the attack of a nucleophile on the carbon atom bearing the leaving group.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized, particularly onto the oxygen atoms of the nitro group. In the second step, the leaving group (iodide ion) is eliminated, and the aromaticity of the ring is restored. The presence of the nitro group is crucial as it stabilizes the intermediate, thereby lowering the activation energy for the reaction.

Reduction Reactions of the Nitro Group to an Amino Group

The nitro group of this compound can be readily reduced to a primary amino group (-NH2), a fundamental transformation in organic synthesis. This conversion is a key step in producing substituted phenylenediamines. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule to ensure chemoselectivity.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst) or using metals in acidic media, such as iron in hydrochloric or acetic acid. Other reagents like sodium hydrosulfite or tin(II) chloride are also effective.

Tin(II)-Mediated Reduction

A specific and widely used method for the reduction of the nitro group in nitroanilines is the use of tin(II) salts, particularly tin(II) chloride (SnCl2), in the presence of a strong acid like concentrated hydrochloric acid (HCl). This method is effective for converting this compound into 2-iodo-p-phenylenediamine. In this reaction, tin(II) acts as the reducing agent, being oxidized to tin(IV) in the process. The reaction is typically carried out in a solvent like ethanol (B145695) or concentrated HCl at elevated temperatures.

| Reactant | Reagent | Product | Reference |

| This compound | Tin(II) dihydrate in conc. HCl | 2-iodo-p-phenylenediamine |

Derivatization Strategies

The functional groups on this compound allow for various derivatization strategies, enabling its use as a building block for synthesizing a range of targeted molecules, including nitriles and diamines.

Synthesis of Nitriles via Diazotization (e.g., 2-iodo-4-nitrobenzonitrile)

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline (B41778) with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like sulfuric acid or hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

The resulting diazonium salt is a versatile intermediate that can be transformed into various other functional groups. To synthesize 2-iodo-4-nitrobenzonitrile (B3041467), the diazonium salt is subjected to a Sandmeyer reaction. In this step, the diazonium group is replaced by a nitrile group (-CN) by treating the salt with a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

| Starting Material | Reaction Sequence | Product | Reference |

| This compound | 1. Diazotization with NaNO2/Acid2. Reaction with CuCN/KCN | 2-iodo-4-nitrobenzonitrile |

Incorporation into Complex Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of various complex heterocyclic systems, particularly benzimidazoles. The synthetic pathway often involves a multi-step process that leverages the reactivity of the functional groups present on the aniline ring.

A common strategy begins with the reduction of the nitro group of this compound to an amine, forming 4-iodo-1,2-phenylenediamine. This intermediate is then subjected to a cyclization reaction. For instance, reacting 4-iodo-1,2-phenylenediamine with ortho-triacetate in the presence of a mild acetic acid catalyst leads to the formation of 5-iodo-2-methylbenzimidazole. This transformation is a key step in building the benzimidazole (B57391) core, which is a prevalent scaffold in medicinal chemistry.

The versatility of this compound extends to its use in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The iodo-substituent is particularly amenable to reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. libretexts.orgnih.gov These reactions allow for the introduction of a wide array of substituents at the 4-position, paving the way for the synthesis of highly functionalized heterocyclic derivatives. For example, a Buchwald-Hartwig amination could be employed to couple a primary or secondary amine at the site of the iodine atom, leading to complex N-aryl structures. organic-chemistry.orgwikipedia.org

| Heterocyclic System | Reaction Type | Key Intermediate | Potential Subsequent Reactions |

|---|---|---|---|

| Benzimidazoles | Reduction followed by Cyclization | 4-Iodo-1,2-phenylenediamine | Suzuki, Sonogashira, Buchwald-Hartwig |

| Substituted Aryl Amines | Buchwald-Hartwig Amination | N/A (Direct coupling) | Further functionalization of the coupled amine |

| Alkynyl-substituted Anilines | Sonogashira Coupling | N/A (Direct coupling) | Cyclization, Click chemistry |

Mechanistic Studies of this compound Reactions

Investigation of Reaction Pathways and Intermediates

The transformations of this compound and related compounds involve several well-defined reaction pathways and intermediates. For instance, the conversion of a related compound, 2-iodo-4-nitroaniline (B1222051), into 2-iodo-4-nitrobenzonitrile proceeds through a diazonium salt intermediate. sigmaaldrich.com This is achieved via reaction with sodium nitrite, followed by a Sandmeyer-type reaction with a copper(I) cyanide/potassium cyanide mixture. sigmaaldrich.com Similarly, diazotization of 4-nitroaniline (B120555) is a known pathway to access other derivatives like 1,4-dinitrobenzene. wikipedia.org

In palladium-catalyzed cross-coupling reactions, the mechanism follows a characteristic catalytic cycle. wikipedia.org The cycle for reactions like the Buchwald-Hartwig amination typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound.

Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond and regeneration of the palladium(0) catalyst. wikipedia.org

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which would lead to hydrodehalogenation of the starting material. wikipedia.org

Kinetics of Transformations

While specific kinetic data for reactions involving this compound are not extensively detailed in the provided search results, studies on related compounds like p-nitroaniline offer insights into the factors influencing reaction rates. For example, the electrochemical oxidation of p-nitroaniline has been studied, and calculations of the apparent heterogeneous rate constant have been performed. researchgate.net These studies show that the rate constant of degradation depends on the composition of the electrode material used. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr) reactions, the rate is significantly influenced by the nature of the leaving group and the substituents on the aromatic ring. mdpi.com For halonitrobenzenes, the initial addition of the nucleophile is typically the rate-limiting step. The rate of substitution is affected by the halogen, with fluoride (B91410) being the fastest leaving group due to the system's ability to recover aromaticity more easily during the reaction. mdpi.com

Influence of Substituents on Reaction Selectivity

The substituents on the this compound ring exert a profound influence on the molecule's reactivity and the selectivity of its transformations. The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. libretexts.org This deactivation is due to both inductive and resonance effects, which pull electron density from the ring. libretexts.org

Conversely, the amino group (NH₂) is a strong activating group and an ortho-, para-director for electrophilic substitution. libretexts.org In this compound, the directing effects of the substituents are crucial. The iodo group is located para to the amino group and ortho to the nitro group. This specific arrangement influences the molecule's intermolecular interactions, such as the formation of hydrogen-bonded chains linked by iodo-nitro interactions. nih.gov

Structural Analysis and Supramolecular Chemistry of 4 Iodo 2 Nitroaniline and Its Analogs

Crystallographic Studies

The solid-state structure of 4-Iodo-2-nitroaniline is a testament to the directed assembly governed by specific non-covalent interactions. Unlike some of its isomers, its crystallographic profile is characterized by a single, well-defined form rather than extensive polymorphism.

Polymorphism of this compound

Crystallographic studies have identified a single monoclinic crystal form for this compound. The structure is notable for having two independent molecules in the asymmetric unit, a feature that gives rise to a more complex packing arrangement.

It is important to distinguish this from its isomer, 2-Iodo-4-nitroaniline (B1222051), which exhibits well-documented polymorphism, including triclinic, orthorhombic, and monoclinic forms. Based on available scientific literature, such extensive polymorphism has not been reported for this compound. The known crystal structure belongs to the monoclinic system with the space group P2₁/c. pdx.edu

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅IN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.753(2) |

| b (Å) | 13.123(3) |

| c (Å) | 11.018(2) |

| β (°) | 106.18(3) |

| Volume (ų) | 1635.1(6) |

| Z | 8 |

| Molecules per Asymmetric Unit (Z') | 2 |

Crystal Packing and Intermolecular Interactions

The supramolecular architecture of this compound is constructed through a specific and hierarchical set of intermolecular interactions. The packing is primarily dictated by a combination of hydrogen and halogen bonds, which organize the molecules into a cohesive three-dimensional network.

Hydrogen Bonding Networks (N-H···O)

The primary interaction guiding the crystal packing is the formation of hydrogen bonds. Each of the two independent molecules of this compound participates in N-H···O hydrogen bonding, utilizing the amine group as the donor and an oxygen atom of the nitro group from a neighboring molecule as the acceptor. pdx.edu This interaction links the molecules into one-dimensional chains, forming the fundamental building blocks of the supramolecular structure.

| D–H···A | D-H | H···A | D···A | D-H···A Angle |

|---|---|---|---|---|

| N(1A)–H···O(21B) | 0.86 | 2.28 | 3.095(10) | 159 |

| N(1B)–H···O(22A) | 0.86 | 2.37 | 3.100(10) | 143 |

D = Donor, A = Acceptor

Halogen Bonding (I···O-NO₂)

The hydrogen-bonded chains are further organized into two-dimensional sheets through halogen bonding. pdx.edu This occurs via a two-center iodo···nitro interaction, where the iodine atom of one molecule forms a halogen bond with an oxygen atom of the nitro group from a molecule in an adjacent chain. This I···O interaction is a key directional force that links the primary hydrogen-bonded motifs into a higher-order sheet structure.

Iodo···nitro Interactions

As detailed in the section on halogen bonding, the iodo···nitro interaction is a critical component of the supramolecular structure. These interactions effectively stitch the hydrogen-bonded chains together, resulting in the formation of two distinct types of molecular sheets within the crystal lattice, each composed of only one of the crystallographically independent molecules. pdx.edu

| Interaction | Distance (I···O) | Angle (C-I···O) |

|---|---|---|

| I(1A)···O(21A) | 3.149(6) | 168.3(3) |

| I(1B)···O(22B) | 3.111(6) | 171.1(3) |

Crystal Engineering Applications

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Iodo-nitroaniline derivatives are valuable models in this field due to the presence of functional groups capable of forming specific and directional non-covalent bonds.

The specific functional groups on the this compound framework—the iodo, nitro, and amino groups—provide a toolkit for crystal engineering. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as hydrogen bond acceptors. researchgate.net These interactions, specifically N-H⋯O hydrogen bonds, are primary forces in guiding the assembly of molecules into predictable supramolecular architectures, such as chains or sheets.

Furthermore, the iodine atom can participate in halogen bonding (I⋯O or I⋯N contacts), a highly directional interaction that can be used to control crystal packing. researchgate.netnih.gov The interplay between hydrogen bonding, halogen bonding, and π–π stacking interactions among the aromatic rings allows for the rational design of crystals with specific topologies and physical characteristics, such as thermal stability or optical properties. researchgate.netnih.gov In the crystal structure of the related compound 2-iodo-4-nitroaniline, the extended structure is stabilized by a combination of hydrogen bonding and I⋯O contacts, demonstrating the cooperative effect of these forces. researchgate.net

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical concept in materials science and pharmaceuticals. Controlling which polymorph forms is a significant challenge in crystal engineering. Research on 2-iodo-4-nitroaniline, an isomer of this compound, has shown that selective crystallization can be achieved using templates.

It was discovered that 2-iodo-4-nitroaniline can grow as two different polymorphs—an orthorhombic form and a triclinic form—simultaneously from the same ethanol (B145695) solution. nih.govrsc.orgacs.org However, by introducing a self-assembled monolayer (SAM) as a template, the growth can be directed. Specifically, SAMs of 3'-nitro-4-mercaptobiphenyl and 3'-iodo-4-mercaptobiphenyl on a surface were used to selectively grow the less stable orthorhombic polymorph. nih.govrsc.org This selective nucleation is attributed to favorable interactions and geometric matching between the template surface and a specific crystal face of the growing polymorph. rsc.org This work highlights a sophisticated strategy for controlling polymorphism by engineering the interface between the crystal and its growth substrate. rsc.org Further studies have even identified a third, monoclinic polymorph of 2-iodo-4-nitroaniline. acs.org

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds in academic research. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure of this compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the aromatic protons appear as distinct signals. Due to the substitution pattern, three signals are expected in the aromatic region. The proton ortho to the nitro group is typically the most deshielded (highest chemical shift), while the proton ortho to the amino group is the most shielded (lowest chemical shift). The amino group protons (–NH₂) usually appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C2) and the carbon attached to the iodine atom (C4) are significantly influenced by these substituents. The chemical shifts are diagnostic of the electronic environment of each carbon atom.

Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Predicted) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0 - 8.2 | d | H-3 |

| ¹H | ~7.0 - 7.2 | dd | H-5 |

| ¹H | ~6.8 - 7.0 | d | H-6 |

| ¹H | ~5.0 - 6.0 | br s | -NH₂ |

| ¹³C | ~150 - 155 | s | C-1 (C-NH₂) |

| ¹³C | ~135 - 140 | s | C-2 (C-NO₂) |

| ¹³C | ~130 - 135 | s | C-3 |

| ¹³C | ~85 - 90 | s | C-4 (C-I) |

| ¹³C | ~120 - 125 | s | C-5 |

| ¹³C | ~115 - 120 | s | C-6 |

Note: This table presents expected values based on substituent effects in analogous compounds. Actual experimental values may vary depending on the solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Studies on the polymorphs of the related 2-iodo-4-nitroaniline have shown that IR spectroscopy can be used to differentiate between the various crystal forms. acs.org

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 1500 - 1550 | Asymmetric NO₂ stretching | Nitro Group (-NO₂) |

| 1300 - 1360 | Symmetric NO₂ stretching | Nitro Group (-NO₂) |

| 1600 - 1640 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| ~1580, ~1475 | C=C stretching | Aromatic Ring |

| 500 - 600 | C-I stretching | Iodo Group (-I) |

Note: The precise frequencies can vary based on the physical state (solid, solution) and intermolecular interactions like hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy provides significant insights into the vibrational modes of this compound, revealing information about its molecular structure, bond strengths, and functional groups. This technique relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule. For a vibration to be Raman-active, it must induce a change in the polarizability of the molecule.

While a complete, experimentally assigned Raman spectrum for this compound is not widely available in the literature, a detailed analysis can be constructed based on its structural analog, 4-nitroaniline (B120555) (p-nitroaniline), and the known effects of its specific substitution pattern. The key vibrational modes for this compound involve contributions from the nitro (NO₂), amino (NH₂), and iodo (C-I) functional groups, as well as vibrations of the benzene (B151609) ring.

The vibrational assignments for the analog 4-nitroaniline (4-NA) provide a foundational reference. jchps.com Key spectral regions and their corresponding vibrational motions include:

Amino (NH₂) Group Vibrations: The NH₂ group typically exhibits symmetric and asymmetric stretching vibrations in the high-frequency region of 3300-3500 cm⁻¹. jchps.com For 4-nitroaniline, the symmetric N-H stretching mode is observed in the Raman spectrum at 3436 cm⁻¹. jchps.com The corresponding scissoring and wagging modes appear at lower wavenumbers.

Nitro (NO₂) Group Vibrations: The nitro group is characterized by strong symmetric and asymmetric stretching vibrations. In 4-nitroaniline, the symmetric NO₂ stretch appears at 1318 cm⁻¹ and the asymmetric stretch is found at 1583 cm⁻¹ in the Raman spectrum. jchps.com Deformation and rocking vibrations of the nitro group are observed at lower frequencies, such as the band at 835 cm⁻¹. jchps.com

Aromatic Ring (C-C and C-H) Vibrations: The benzene ring gives rise to several characteristic bands. C-C stretching vibrations for 4-nitroaniline are observed in the 1200-1600 cm⁻¹ range, with prominent Raman peaks at 1577, 1530, 1473, and 1328 cm⁻¹. jchps.com C-H stretching modes appear above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations are found at lower wavenumbers. jchps.com

Carbon-Substituent Vibrations: The C-N stretching vibrations are often coupled with other modes and can be complex to assign. For 4-nitroaniline, C-N stretching bands have been identified in the Raman spectrum at 1261 cm⁻¹ and 1273 cm⁻¹. jchps.com

In this compound, the presence of a heavy iodine atom at position 4 and the repositioning of the nitro group to position 2 are expected to cause significant shifts in the Raman spectrum compared to 4-nitroaniline. The C-I stretching vibration is anticipated to appear at a low frequency, typically in the range of 500-650 cm⁻¹, due to the large mass of the iodine atom. Furthermore, the altered substitution pattern affects the electronic distribution and symmetry of the benzene ring, which will, in turn, shift the frequencies of the ring's vibrational modes. The interaction between the ortho-positioned nitro group and the amino group can also influence the frequencies of their respective vibrational modes through electronic and steric effects.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | 4-Nitroaniline (Analog) Raman Peak (cm⁻¹) | Expected Influence in this compound |

| NH₂ Asymmetric Stretch | 3400 - 3500 | Not reported in Raman jchps.com | Present in this region, potentially shifted due to ortho NO₂ group interaction. |

| NH₂ Symmetric Stretch | 3300 - 3400 | 3436 jchps.com | Present in this region, potentially shifted due to ortho NO₂ group interaction. |

| C-H Aromatic Stretch | 3000 - 3100 | 3098, 3095, 3038 jchps.com | Present in this region. |

| NO₂ Asymmetric Stretch | 1500 - 1600 | 1583 jchps.com | Frequency may be altered by steric interaction with the adjacent NH₂ group. |

| C-C Ring Stretch | 1400 - 1600 | 1577, 1530, 1473 jchps.com | Positions and intensities will be altered due to changed symmetry and electronic effects. |

| NO₂ Symmetric Stretch | 1300 - 1360 | 1318 jchps.com | Frequency may be altered by steric interaction with the adjacent NH₂ group. |

| C-N Stretch | 1250 - 1350 | 1261, 1273 jchps.com | Expected in this region, coupled with ring modes. |

| C-I Stretch | 500 - 650 | N/A | A new, characteristic band is expected in this low-frequency region. |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is dominated by electronic transitions within the π-electron system of the substituted benzene ring. The presence of both a strong electron-donating group (EDG), the amino group (-NH₂), and a strong electron-withdrawing group (EWG), the nitro group (-NO₂), on the aromatic ring gives rise to significant intramolecular charge transfer (ICT) character in its electronic transitions.

The primary electronic transitions observed in nitroaniline derivatives are π → π* transitions. These involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). jchps.com In molecules like this compound, the HOMO is typically localized on the electron-rich part of the molecule (the amino group and the benzene ring), while the LUMO is localized on the electron-deficient nitro group. The energy gap between these orbitals determines the wavelength of maximum absorption (λₘₐₓ).

For the analog 4-nitroaniline, experimental studies show a strong absorption band with a λₘₐₓ around 380 nm. taylorandfrancis.com This absorption is attributed to the π → π* ICT transition from the amino group and phenyl ring to the nitro group. chemrxiv.org Theoretical calculations for 4-nitroaniline have also identified a π → π* transition with a calculated absorption maximum at 240 nm. jchps.com The position of the λₘₐₓ is highly sensitive to the solvent polarity; more polar solvents tend to stabilize the charge-separated excited state, leading to a red shift (a shift to a longer wavelength). chemrxiv.org

In this compound, the relative positions of the functional groups are different from the para-substituted analog. The amino and nitro groups are ortho to each other, which can lead to steric hindrance that may reduce the planarity of the molecule. This potential twisting could decrease the overlap between the p-orbitals of the substituent groups and the π-system of the ring, which would typically cause a blue shift (a shift to a shorter wavelength) and a decrease in molar absorptivity compared to a planar isomer. However, the presence of the iodine atom, a halogen, also influences the electronic spectrum. While halogens are deactivating via the inductive effect, they are electron-donating through resonance. This complex interplay of electronic and steric effects determines the final position of the absorption maxima.

The UV-Vis spectrum of this compound is therefore expected to show a strong absorption band in the UV or near-visible region, characteristic of a π → π* intramolecular charge transfer transition, with its exact λₘₐₓ determined by the combined steric and electronic influences of its specific substitution pattern.

| Compound | Solvent | λₘₐₓ (nm) | Transition Type | Reference |

| 4-Nitroaniline (Analog) | Not Specified | 380 | π → π* (ICT) | taylorandfrancis.com |

| 4-Nitroaniline (Analog) | Crystal | < 400 | π → π* (ICT) | jchps.com |

| 2-Nitroaniline (Analog) | Not Specified | 412 | π → π* (ICT) | taylorandfrancis.com |

| This compound | - | Not Experimentally Reported | Expected π → π* (ICT) | - |

Computational Chemistry and Theoretical Investigations of 4 Iodo 2 Nitroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Iodo-2-nitroaniline to predict a range of properties with high accuracy.

DFT calculations are instrumental in determining the electronic characteristics of this compound. Key aspects of these studies involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chemrxiv.org

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net For substituted anilines, these calculations are typically performed using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p). researchgate.netthaiscience.info

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): Describes the ability of a molecule to accept electrons.

These quantum chemical parameters provide a detailed profile of the molecule's reactivity. chemrxiv.orgthaiscience.info Molecular Electrostatic Potential (MEP) maps are also generated using DFT results. These maps visualize the electron density distribution, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. tci-thaijo.org For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the nitro group, while positive regions would be near the amine hydrogens.

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the overall electron-attracting tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | A larger value indicates greater resistance to electronic change |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the propensity to act as an electrophile |

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. While different polymorphs have the same chemical composition, they can exhibit distinct physical properties. DFT calculations can be employed to predict the relative stability of different potential polymorphs of this compound by calculating their lattice energies. The polymorph with the lowest calculated lattice energy is predicted to be the most thermodynamically stable form under a given set of conditions. This predictive capability is crucial for identifying and characterizing stable crystalline phases. Studies on the related compound 2-Iodo-4-nitroaniline (B1222051) have identified multiple polymorphic forms, suggesting that this phenomenon is relevant to this class of molecules. acs.org

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a common and important reaction is the reduction of the nitro group to an amino group, a key step in the synthesis of various other compounds. rsc.org This reaction is thermodynamically favorable but often requires a catalyst due to a significant kinetic barrier. rsc.org

Computational chemists use DFT to map the potential energy surface of the reaction pathway. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Calculating Energies: Determining the relative energies of each species along the reaction coordinate.

Identifying Transition States: Locating the highest energy point between reactants and products, which determines the activation energy of the reaction.

By calculating the activation barriers for different possible pathways, DFT can elucidate the most likely mechanism for the reduction of the nitro group, providing insights that guide the development of more efficient catalytic systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is essential for understanding processes like crystal growth and intermolecular interactions in the condensed phase.

The crystal structure of this compound is governed by a network of specific intermolecular interactions. Experimental crystallographic studies have shown that its molecules are organized into chains through N-H···O hydrogen bonds and are further linked by two-center iodo···nitro (I···O) interactions.

Quantum Chemical Calculations

Quantum chemical calculations, encompassing DFT and other methods, provide the fundamental theoretical framework for understanding this compound at the electronic level. These calculations are essential for interpreting and predicting a wide array of molecular properties.

The application of quantum chemistry allows for the detailed characterization of:

Molecular Geometry: Predicting bond lengths and angles in the ground state.

Vibrational Frequencies: Calculating theoretical infrared and Raman spectra, which aids in the interpretation of experimental spectroscopic data. jchps.com

Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular interactions. ufms.br

Excited States: Employing Time-Dependent DFT (TD-DFT) to investigate electronic transitions, which are relevant to the molecule's optical and photophysical properties. lanl.gov

In essence, quantum chemical calculations provide a bridge between the molecular structure of this compound and its macroscopic properties. They offer a predictive and explanatory power that is indispensable for the rational design of new materials and chemical processes involving this compound.

Analysis of Hydrogen Bond and Halogen Bond Strengths

The molecular structure of this compound, featuring an amino group (-NH2), a nitro group (-NO2), and an iodine atom (-I), allows for the formation of both hydrogen bonds and halogen bonds. Computational methods are essential for dissecting and quantifying the strength of these non-covalent interactions, which govern the molecule's supramolecular chemistry.

Hydrogen Bonds: The primary hydrogen bonds in this compound involve the amino group as a donor and the nitro group of a neighboring molecule as an acceptor (N-H···O). Theoretical analyses, often employing methods like Density Functional Theory (DFT), can calculate the interaction energies and geometries of these bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis is also used to characterize the nature of these interactions. rsc.org In related nitroaniline compounds, computational studies have explored the influence of intermolecular hydrogen bonding on vibrational frequencies. jchps.com

Halogen Bonds: A significant feature of this molecule is the iodine atom's ability to act as a halogen bond donor. This interaction occurs between the electropositive region on the iodine atom, known as a σ-hole, and an electron-rich acceptor, such as an oxygen atom of the nitro group on an adjacent molecule (C-I···O). arxiv.org The strength of halogen bonds is a subject of extensive computational study, as it is a key interaction in crystal engineering and materials science. nih.govmdpi.com Computational models can predict the binding energies, which for iodo-aromatic compounds can range from approximately 3 to 9 kcal/mol depending on the interacting partner. mdpi.com The strength of the halogen bond is influenced by the polarizability of the halogen and the electron-withdrawing nature of the substituents on the aromatic ring. mdpi.commdpi.com Advanced computational techniques can also model the synergistic relationship where hydrogen bonds can enhance the strength of halogen bonds in a system. nih.gov

The table below summarizes the key non-covalent interactions involving this compound and the computational parameters used to evaluate their strength.

| Interaction Type | Donor | Acceptor | Typical Computational Methods | Parameters for Strength Analysis |

| Hydrogen Bond | Amino Group (N-H) | Nitro Group (O) | DFT, QTAIM, NBO | Interaction Energy (ΔE), Bond Critical Point (BCP) properties, Intermolecular Distances |

| Halogen Bond | Iodine Atom (C-I) | Nitro Group (O) | DFT, MP2, NBO | Interaction Energy (ΔE), σ-hole potential (Vs,max), Intermolecular Distances, NBO donor-acceptor energies (ΔED→A) mdpi.com |

Prediction of Reactivity Parameters (e.g., pKa, LogP, TPSA)

Computational chemistry allows for the prediction of key physicochemical properties that determine a molecule's reactivity, solubility, and bioavailability. These parameters are critical in fields like medicinal chemistry and materials science.

pKa: The pKa value indicates the acidity of the amino group. While specific computational studies predicting the pKa of this compound are not widely published, such predictions are generally made by calculating the energy difference between the protonated and deprotonated forms. The electronic nature of the substituents on the aniline (B41778) ring strongly influences the pKa value.

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. Computationally predicted values are essential for understanding a molecule's solubility and permeability.

TPSA: The Topological Polar Surface Area (TPSA) is calculated from the surface areas of polar atoms (oxygen and nitrogen) and is a predictor of a drug's transport properties.

The following table presents computationally predicted reactivity and physicochemical parameters for this compound.

| Parameter | Predicted Value | Significance |

| LogP | 1.7816 chemscene.com | Indicates moderate lipophilicity. |

| TPSA | 69.16 Ų chemscene.com | Predicts cell permeability characteristics. |

| Hydrogen Bond Donors | 1 chemscene.com | Refers to the single amino group. |

| Hydrogen Bond Acceptors | 3 chemscene.com | Refers to the oxygen atoms of the nitro group and the nitrogen of the amino group. |

Computational Modeling of Supramolecular Synthons

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the building blocks for designing and predicting crystal structures. rsc.org Computational modeling is a vital tool for identifying and analyzing the stability of potential supramolecular synthons that can be formed by this compound. nih.gov

Given its functional groups, this compound can form several key synthons driven by hydrogen and halogen bonding:

Amine-Nitro Hydrogen-Bonded Synthon: The most common synthon involves hydrogen bonds between the amino group of one molecule and the nitro group of another. This can lead to the formation of chains or dimeric ring motifs.

Combined Synthons: More complex, higher-order synthons can arise from the interplay of both hydrogen and halogen bonds, leading to the formation of 2D sheets or 3D framework structures.

Computational approaches, such as crystal structure prediction (CSP) algorithms combined with quantum mechanical energy calculations, can be used to predict the most stable packing arrangements and the hierarchy of these synthons. nih.gov By calculating the interaction energies for different dimeric arrangements, researchers can determine which synthons are energetically favored and therefore most likely to be observed in the resulting crystal structure.

The potential supramolecular synthons for this compound are outlined below.

| Potential Synthon | Intermolecular Interactions Involved | Resulting Supramolecular Motif |

| Synthon A | N-H···O Hydrogen Bonds | Chains, Dimers |

| Synthon B | C-I···O Halogen Bonds | Chains, Sheets |

| Synthon C | N-H···O and C-I···O | Sheets, 3D Networks |

Applications of 4 Iodo 2 Nitroaniline in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

4-Iodo-2-nitroaniline is a versatile chemical reagent that serves as a fundamental building block in the synthesis of more complex organic molecules. guidechem.com Its structure, featuring an aniline (B41778) ring substituted with both an iodo and a nitro group, provides multiple reactive sites for a variety of chemical transformations. This dual functionality allows it to be a versatile platform for introducing these specific moieties into larger molecular frameworks during multi-step synthesis. guidechem.com Research institutes and chemical companies utilize reliable, high-purity starting materials like this compound to develop novel compounds and advanced synthesis processes.

The most significant application of this compound is in the pharmaceutical sector, where it functions as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). guidechem.com The compound is integral to the manufacturing processes of a range of therapeutic drugs. guidechem.com The pharmaceutical industry's demand for this compound is substantial, making it the largest application segment for this compound. guidechem.com The stringent quality and compliance regulations within the pharmaceutical industry drive a high demand for the high-purity form of the compound (≥ 98%), as this ensures greater efficacy and safety in the final drug products. guidechem.com

This compound has been studied for its potential application as an intermediate in the development of agrochemicals. guidechem.com The broader family of nitroanilines, such as p-nitroaniline, are used as precursors in the manufacture of pesticides. nih.gov The specific reactivity of this compound makes it a candidate for creating new crop protection products.

The chemical industry utilizes this compound as an intermediate in the production of specialized, high-performance dyes and pigments. guidechem.com These colorants are essential components in textiles, printing inks, and automotive paints. guidechem.com The growth of the global textile industry, particularly in emerging markets, contributes to the demand for vibrant and durable dyes derived from such intermediates. guidechem.com As consumer preferences for diverse and long-lasting colors in various products increase, so does the reliance on high-quality pigment intermediates like this compound. guidechem.com

While direct applications of this compound in advanced materials are not extensively documented, related isomers are used in the field of polymer science. For instance, copolymers have been synthesized using o-nitroaniline and aniline to create materials with specific electrochemical properties. researchgate.net These poly(aniline-co-o-nitroaniline) materials have been investigated for their potential use as high-capacity cathode materials in batteries. researchgate.net The presence of the nitro group on the aniline structure can influence the electrical conductivity and charge delocalization along the polymer backbone. researchgate.net This suggests the potential for this compound to be used in creating novel functional polymers where its specific substituents could impart unique properties.

Catalysis and Ligand Design

The iodoaniline framework is a subject of research in the field of catalysis and the design of specialized ligands. The unique electronic and steric properties of molecules containing this structure can be harnessed to facilitate and control chemical reactions.

Research has been conducted on the synthesis of new families of chiral catalysts based on iodoaniline derivatives. acs.org In one study, chiral iodoaniline-lactate based catalysts were efficiently synthesized. acs.org While not using this compound directly, the methodology involved the preparation of iodoarenes bearing an electron-withdrawing nitro group, such as 2-iodo-3-nitroaniline, as a key building block. acs.org These chiral catalysts have proven effective in promoting reactions such as the α-oxysulfonylation of ketones with high yields and significant enantioselectivity. acs.org The development demonstrates the principle of using nitro-substituted iodoanilines as foundational structures for creating advanced, asymmetric organocatalysts. acs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20691-72-9 | sigmaaldrich.com |

| Molecular Formula | C₆H₅IN₂O₂ | sigmaaldrich.comchemscene.com |

| Molecular Weight | 264.02 g/mol | sigmaaldrich.comchemscene.com |

| Appearance | Light yellow to Brown powder/crystal | tcichemicals.com |

| Purity | ≥96% - >98.0% | chemscene.comtcichemicals.com |

| SMILES String | Nc1ccc(I)cc1N+=O | sigmaaldrich.com |

| InChI Key | QVCRSYXVWPPBFJ-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Applications of this compound in Chemical Synthesis This table is interactive. Click on the headers to sort.

| Application Area | Specific Use | Key Findings | Source(s) |

|---|---|---|---|

| Pharmaceuticals | Precursor for Active Pharmaceutical Ingredients (APIs) | Largest application segment; high-purity (≥ 98%) grade is in demand for ensuring drug efficacy and safety. | guidechem.com |

| Agrochemicals | Intermediate for Pesticide Synthesis | Studied for its potential in developing new crop protection agents. | guidechem.comnih.gov |

| Dyes & Pigments | Dye Intermediate | Used to produce high-performance, durable dyes for textiles and inks. | guidechem.com |

| Advanced Materials | Potential Monomer for Functional Polymers | Related isomers (o-nitroaniline) are used to synthesize copolymers with specific electrochemical properties for applications like battery cathodes. | researchgate.net |

| Catalysis | Backbone for Chiral Catalysts | Related nitro-iodo-aniline structures are used to synthesize chiral iodoarene catalysts for asymmetric organic reactions. | acs.org |

Ligands in Metal-Catalyzed Reactions

While direct examples of ligands synthesized from this compound are not extensively documented in the literature, the broader class of nitroanilines is frequently employed as precursors for Schiff base ligands. These ligands are synthesized through the condensation reaction of an aldehyde or ketone with the primary amine group of the aniline derivative. researchgate.net For instance, Schiff base ligands derived from 4-nitroaniline (B120555) and various aldehydes or ketones have been successfully used to form stable complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). ijpsr.comresearchgate.net

The general synthetic route involves the condensation of the aniline with a carbonyl compound, often under reflux in an alcoholic solvent, to form the characteristic azomethine (-C=N-) group of the Schiff base. These ligands, typically acting as bidentate or polydentate donors, coordinate with metal ions through atoms such as the azomethine nitrogen and a phenolic oxygen (if present in the aldehyde/ketone precursor). researchgate.net The resulting metal complexes have shown potential in various catalytic applications and have been studied for their biological activities. researchgate.net Given this precedent, this compound theoretically serves as a viable starting material for a new class of Schiff base ligands, where the electronic and steric properties would be modulated by the iodo and nitro substituents.

Table 1: Examples of Schiff Base Ligand Synthesis using Nitroanilines This table is illustrative of the general synthesis method using analogous compounds, as specific examples for this compound are not detailed in the cited literature.

| Aniline Precursor | Carbonyl Compound | Resulting Ligand Type | Metal Ions Complexed |

| 4-Nitroaniline | 2-Hydroxyacetophenone | Schiff Base | Cu(II), Co(II), Mn(II), Ni(II) |

| p-Nitroaniline | Isatin | Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) ijpsr.com |

| 4-Nitroaniline | Vanillin | Schiff Base | Ni(II) researchgate.net |

Development of Novel Functionalized Compounds

This compound is a valuable substrate for generating novel compounds, particularly through reactions that functionalize its aromatic ring. Palladium-catalyzed transformations are especially prominent in this context.

Ortho C-H Amination Reactions

The direct amination of a C-H bond ortho to an existing functional group is a powerful tool for molecular synthesis. Methodologies for the ortho-C-H amination of anilines have been developed, typically employing a directing group to guide the reaction to the desired position. These reactions are often mediated by copper catalysts. nih.govnih.gov